molecular formula C22H25ClN2O4S B7683992 N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide

Cat. No. B7683992
M. Wt: 449.0 g/mol
InChI Key: YJHALEZUCINZMI-UHFFFAOYSA-N
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Description

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide is a useful research compound. Its molecular formula is C22H25ClN2O4S and its molecular weight is 449.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide involves the reaction of 4-chloro-3-(trifluoromethyl)aniline with 4-(cyclohexylsulfamoyl)phenol to form the intermediate product, which is then reacted with chloroacetyl chloride to form the final product.

Starting Materials
4-chloro-3-(trifluoromethyl)aniline, 4-(cyclohexylsulfamoyl)phenol, Chloroacetyl chloride, Sodium hydroxide, Hydrochloric acid, Ethyl acetate, Wate

Reaction
Step 1: Dissolve 4-chloro-3-(trifluoromethyl)aniline in ethyl acetate and add 4-(cyclohexylsulfamoyl)phenol. Stir the mixture at room temperature for 24 hours., Step 2: Add sodium hydroxide to the mixture to adjust the pH to 9-10., Step 3: Extract the mixture with ethyl acetate and wash the organic layer with water., Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the intermediate product., Step 5: Dissolve the intermediate product in chloroform and add chloroacetyl chloride dropwise with stirring. Keep the reaction mixture at room temperature for 24 hours., Step 6: Add hydrochloric acid to the reaction mixture to adjust the pH to 1-2., Step 7: Extract the mixture with ethyl acetate and wash the organic layer with water., Step 8: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the final product.

properties

IUPAC Name

2-[2-chloro-4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenoxy]-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O4S/c23-20-13-19(9-10-21(20)29-15-22(26)24-18-7-3-4-8-18)30(27,28)25-12-11-16-5-1-2-6-17(16)14-25/h1-2,5-6,9-10,13,18H,3-4,7-8,11-12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJHALEZUCINZMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)N3CCC4=CC=CC=C4C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-chloro-4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)phenoxy]-N-cyclopentylacetamide

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